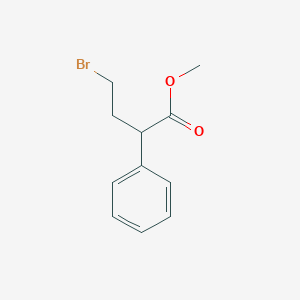![molecular formula C14H20N2O4 B2663285 3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea CAS No. 2309569-56-8](/img/structure/B2663285.png)
3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea is a synthetic organic compound characterized by its unique structure, which includes a phenylurea moiety and a hydroxyethoxy-substituted oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea typically involves the reaction of a phenylurea derivative with a hydroxyethoxy-substituted oxolane precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base or acid, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced phenylurea derivatives.
Substitution: Formation of substituted oxolane derivatives.
Applications De Recherche Scientifique
3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylethanediamide
- N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
Uniqueness
3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c17-7-9-20-14(6-8-19-11-14)10-15-13(18)16-12-4-2-1-3-5-12/h1-5,17H,6-11H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAYGPKRNXMRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NC2=CC=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2663202.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2663204.png)
![N-(cyanomethyl)-2-[(2-fluorophenyl)sulfanyl]-N-methyl-5-nitrobenzamide](/img/structure/B2663205.png)

![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2663210.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride](/img/structure/B2663214.png)


![7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2663219.png)
![6-(Pyridin-4-yl)-2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2663220.png)

![2-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2663224.png)
